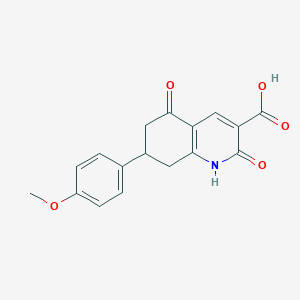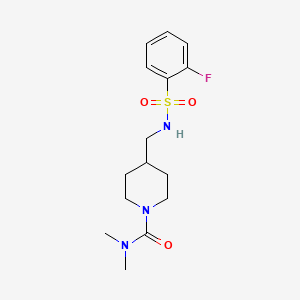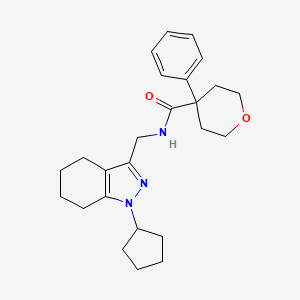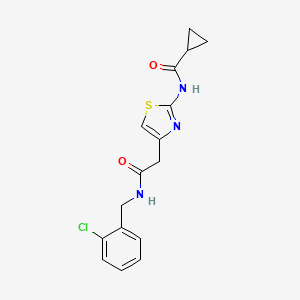
Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Large-Scale Synthesis and Heterocyclic Analogues Development : An efficient methodology for synthesizing alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, related to the target compound, has been developed, facilitating large-scale production and potential access to other heterocyclic analogues (Morgentin et al., 2009).
Metabolism Study of Pharmaceutical Ingredients : Research on similar compounds includes studies on the structure determination of metabolites through chromatography and mass spectrometry, contributing to pharmaceutical sciences (Varynskyi & Kaplaushenko, 2020).
Antimicrobial Activity Exploration : The antimicrobial activity of polysubstituted derivatives, closely related to the target compound, against various bacterial and fungal strains, including M. tuberculosis, was investigated. This research paves the way for the development of new antimycobacterial agents (Nural et al., 2018).
Structural Studies of Heterocyclic Compounds : Studies on the molecular and supramolecular structures of similar compounds, including X-ray diffractometry, contribute to the understanding of chemical structures and properties (Castiñeiras, García-Santos, & Saa, 2018).
Quantum Chemical Investigation : Research on substituted pyrrolidinones, which are structurally related, involves DFT and quantum chemical calculations, enhancing our understanding of molecular properties (Bouklah et al., 2012).
Antithrombin Activity Studies : Synthesis and molecular docking studies of enantiomerically pure pyrrolidine derivatives, potentially including the target compound, have been conducted to explore antithrombin activities (Ayan et al., 2013).
Safety and Hazards
The safety and hazards of “Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate” are not explicitly mentioned in the available literature. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Orientations Futures
The future directions for “Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate” and similar compounds could involve further exploration of their potential biological activities. The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors and the spatial orientation of substituents .
Mécanisme D'action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the pyrrolidinyl group in the given compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
Related compounds, such as indole derivatives, have been shown to interact with their targets through various mechanisms, often resulting in changes in cellular function . For instance, some indole derivatives have demonstrated antiviral activity by inhibiting viral replication .
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, have been found to impact a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Related compounds, such as indole derivatives, have been shown to exert a variety of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Propriétés
IUPAC Name |
methyl 2-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3S/c1-19-12(17)8-20-11-2-3-16(7-11)13(18)9-4-10(14)6-15-5-9/h4-6,11H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVJEPLCKFCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(5-bromonicotinoyl)pyrrolidin-3-yl)thio)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2421985.png)


![(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2421989.png)



![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)

![2-[(3-Nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2421998.png)

![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)
![N-(2,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2422002.png)
![Ethyl 5-(4-butoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422004.png)